molecular formula C10H13NO2S B14361745 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide CAS No. 90212-89-8

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide

Cat. No.: B14361745
CAS No.: 90212-89-8
M. Wt: 211.28 g/mol
InChI Key: FHNLIZDLIQNCDB-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide is an organic compound with a molecular formula of C10H13NO2S This compound features a methoxyphenyl group attached to a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then treated with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding simpler amide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amide derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylthiourea: An intermediate in the synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide.

    4-Methoxyphenylacetamide: Lacks the sulfanyl group but shares the methoxyphenyl moiety.

    2-{[(4-Methoxyphenyl)methyl]sulfinyl}acetamide: An oxidized derivative with a sulfinyl group instead of a sulfanyl group.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl and sulfanylacetamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

90212-89-8

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C10H13NO2S/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)

InChI Key

FHNLIZDLIQNCDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)N

Origin of Product

United States

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